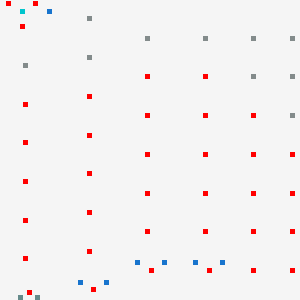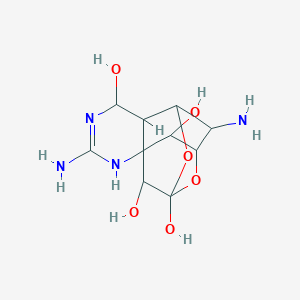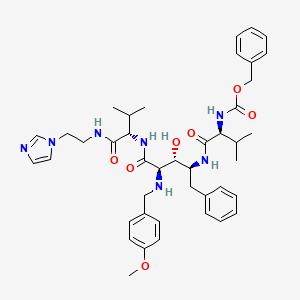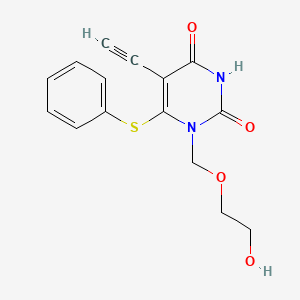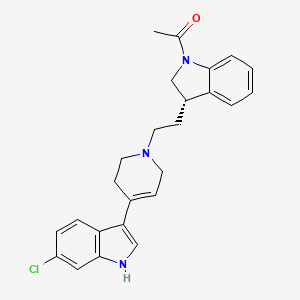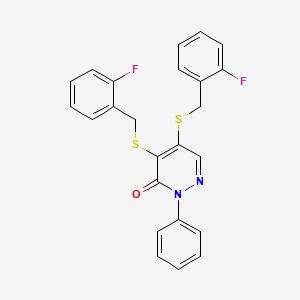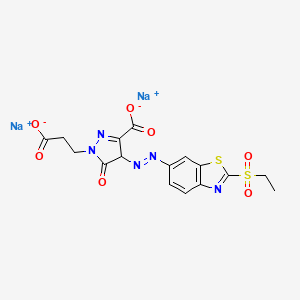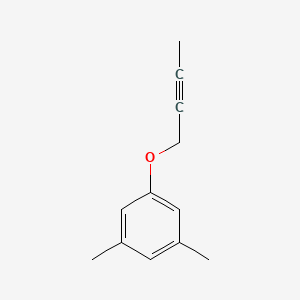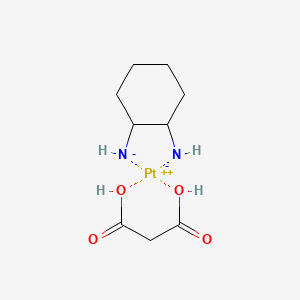
Malanato platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 266047 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied for its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 266047 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of NSC 266047 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
化学反应分析
Types of Reactions
NSC 266047 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 266047 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
科学研究应用
NSC 266047 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: NSC 266047 is investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is utilized in the development of new materials and as an additive in manufacturing processes.
作用机制
The mechanism of action of NSC 266047 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular function, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
NSC 266047 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its similar structure but different functional groups, leading to distinct reactivity and applications.
NSC 789012: Shares some biochemical properties with NSC 266047 but has a different mechanism of action.
NSC 345678: Another related compound with comparable therapeutic potential but varying efficacy and safety profiles.
The uniqueness of NSC 266047 lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
61848-65-5 |
|---|---|
分子式 |
C9H16N2O4Pt |
分子量 |
411.32 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
InChI 键 |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


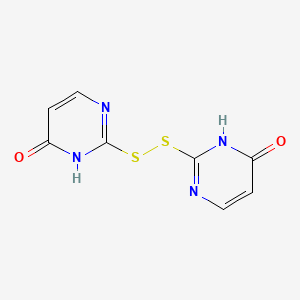
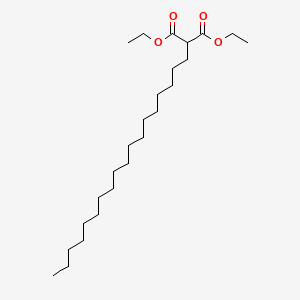
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
